molecular formula C8H15NO3 B2532650 4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one CAS No. 1702713-82-3

4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B2532650
CAS No.: 1702713-82-3
M. Wt: 173.212
InChI Key: HKYJWINLFUGIGJ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a 2-methoxy-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with 2-methoxy-2-methylpropyl halide under basic conditions. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazolidinone products.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction may produce simpler oxazolidinone compounds.

Scientific Research Applications

4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)-1,3-oxazolidin-2-one
  • 4-(2-Methylpropyl)-1,3-oxazolidin-2-one
  • 4-(2-Ethoxy-2-methylpropyl)-1,3-oxazolidin-2-one

Uniqueness

4-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one is unique due to the presence of the 2-methoxy-2-methylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methoxy-2-methylpropyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,11-3)4-6-5-12-7(10)9-6/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYJWINLFUGIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1COC(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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